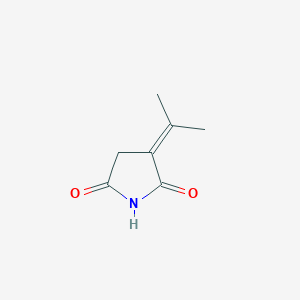

3-(Propan-2-ylidene)pyrrolidine-2,5-dione

Description

Properties

CAS No. |

13678-37-0 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

3-propan-2-ylidenepyrrolidine-2,5-dione |

InChI |

InChI=1S/C7H9NO2/c1-4(2)5-3-6(9)8-7(5)10/h3H2,1-2H3,(H,8,9,10) |

InChI Key |

AYWJVFYFWUYCTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CC(=O)NC1=O)C |

Origin of Product |

United States |

Nomenclature and Advanced Structural Characterization of 3 Propan 2 Ylidene Pyrrolidine 2,5 Dione

Systematic IUPAC Nomenclature Evolution and Contextual Placement

The formally accepted name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is 3-(propan-2-ylidene)pyrrolidine-2,5-dione . acs.org This name is derived by identifying the parent heterocycle as pyrrolidine (B122466), a five-membered saturated ring containing one nitrogen atom. The "-2,5-dione" suffix indicates the presence of two ketone functional groups at positions 2 and 5 of the ring. The substituent at position 3 is a propan-2-ylidene group, which denotes a propyl group attached to the ring via a double bond from its second carbon.

Historically, nomenclature for such compounds has evolved from common names based on their synthetic origin. The parent ring, pyrrolidine-2,5-dione, is widely known as succinimide (B58015), a name derived from succinic acid. Consequently, the compound of interest could be contextually referred to as a derivative of succinimide. However, for clarity and precision in scientific communication, the systematic IUPAC name is preferred.

Conformational Analysis and Preferred Geometries

Ring Puckering and Pseudorotation of the Succinimide Core

The five-membered succinimide ring is not perfectly flat. While crystallographic studies of the parent pyrrolidine-2,5-dione reveal a nearly planar arrangement of its non-hydrogen atoms, slight puckering is observed. researchgate.netnih.gov This deviation from planarity is a common feature of five-membered rings and can be described by a process of pseudorotation, where the puckering travels around the ring. The introduction of the sp²-hybridized carbon from the exocyclic double bond at the C3 position is expected to influence the ring's preferred conformation. The double bond tends to flatten the ring in its vicinity. Computational studies on related cyclic systems with exocyclic double bonds suggest that the equilibrium conformation of the ring is influenced by the conjugation between the endocyclic and exocyclic double bonds. nih.gov

The preferred conformation will be a balance between minimizing ring strain and maximizing electronic stabilization. It is likely that the ring adopts a slight envelope or twist conformation, with the C4 atom being the most likely to be out of the plane defined by the other four ring atoms.

Tautomeric Equilibria and Resonance Contributions in Related Systems

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a relevant concept for this compound. Theoretical studies on the parent succinimide have explored both keto-enol and amine-imine tautomerism. beilstein-journals.orgnih.gov

Keto-enol tautomerism: The carbonyl groups at C2 and C5 can potentially tautomerize to form enols. For instance, the C2 keto form can equilibrate with the 2-hydroxypyrrol-5-one form.

Amine-imine tautomerism: The N-H proton can migrate to one of the carbonyl oxygens, forming an imine.

In the case of this compound, the presence of the exocyclic double bond introduces the possibility of extended conjugation in the enol forms, which could potentially stabilize them. However, in most simple amide and imide systems, the keto-amine form is overwhelmingly the most stable. The equilibrium is expected to lie heavily on the side of the dione (B5365651) form under normal conditions.

Resonance also plays a crucial role in the electronic structure. The lone pair on the nitrogen atom can be delocalized onto the two carbonyl groups, leading to significant resonance stabilization of the imide functional group. This delocalization imparts partial double bond character to the N-C(O) bonds and reduces the basicity of the nitrogen atom.

Chirality and Stereoisomerism Considerations for Future Derivatizations

The molecule this compound is achiral as it possesses a plane of symmetry passing through the N1, C3, and the propan-2-ylidene group. However, the succinimide scaffold is a common starting point for the synthesis of chiral molecules. nih.gov

Future derivatizations of this compound could readily introduce chirality:

Addition to the exocyclic double bond: A reaction that adds a substituent to the exocyclic double bond would create a new stereocenter at C3.

Substitution at C4: Introduction of a substituent at the C4 position would also create a stereocenter.

N-substitution: While substitution on the nitrogen atom itself would not create a stereocenter at the nitrogen (due to rapid pyramidal inversion), the presence of an N-substituent could influence the stereochemical outcome of reactions at other positions.

The synthesis of optically pure pyrrolidine-2,5-dione derivatives is of significant interest in medicinal chemistry, as different stereoisomers can have vastly different biological activities. nih.gov

Intramolecular Interactions and Their Influence on Molecular Architecture

The molecular architecture of this compound is stabilized by a network of intramolecular interactions. In the solid state, and likely in non-polar solvents, the parent pyrrolidine-2,5-dione forms dimers through intermolecular N-H···O hydrogen bonds. researchgate.netnih.gov While this is an intermolecular interaction, the potential for intramolecular hydrogen bonding exists in certain tautomeric forms, though these are likely to be minor contributors.

More significant for the specified molecule are the intramolecular van der Waals interactions. The steric repulsion between the methyl groups of the propan-2-ylidene moiety and the adjacent atoms of the succinimide ring, particularly the hydrogens on C4 and the oxygen of the C2 carbonyl group, will play a defining role in the molecule's preferred conformation. These steric clashes may lead to a slight twisting of the propan-2-ylidene group out of the plane of the C3 atom to achieve a lower energy state.

Synthetic Methodologies for 3 Propan 2 Ylidene Pyrrolidine 2,5 Dione

Strategies for Constructing the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione ring, commonly known as the succinimide (B58015) ring, is the foundational scaffold of the target molecule. Its synthesis is a well-established area of organic chemistry, with several reliable methods proceeding from acyclic precursors.

Cyclization Reactions from Diacid Precursors

A primary and direct method for forming the succinimide ring involves the cyclization of succinic acid derivatives. The process typically begins with the reaction of a dicarboxylic acid, such as succinic acid or its corresponding anhydride (B1165640), with an amine.

One common approach involves the conversion of succinic acid to its more reactive acid chloride derivative, succinyl chloride, by treatment with thionyl chloride (SOCl₂). ijapbc.com The resulting succinyl chloride can then be reacted with an amine. In the context of synthesizing the unsubstituted (N-H) pyrrolidine-2,5-dione, ammonia (B1221849) would be the nitrogen source. The reaction proceeds through the formation of a diamide (B1670390) intermediate which subsequently undergoes intramolecular cyclization upon heating, with the elimination of a molecule of ammonia, to yield the succinimide ring.

A related and widely used method starts from succinic anhydride. Heating succinic anhydride with ammonia or an ammonium (B1175870) salt (like ammonium carbonate) leads to the formation of succinamic acid, which upon further heating, cyclizes to form succinimide with the loss of a water molecule. This two-step, one-pot procedure is an efficient route to the pyrrolidine-2,5-dione core.

The table below summarizes a general reaction scheme for the synthesis of a substituted pyrrolidine-2,5-dione from a diacid precursor, illustrating the versatility of this method. ijapbc.comresearchgate.net

Table 1: Representative Cyclization from Diacid Precursors

| Starting Material | Reagent 1 | Reagent 2 | Product | General Yield (%) |

|---|---|---|---|---|

| Succinic Acid | Thionyl Chloride | m-Chloroaniline | 1-(3-chlorophenyl)pyrrolidine-2,5-dione | High |

Malic Acid/Fumaric Acid Derivatives as Synthetic Intermediates

Maleic acid and fumaric acid, as unsaturated dicarboxylic acids, are also valuable precursors for the synthesis of pyrrolidine-2,5-dione derivatives, particularly those with unsaturation in the ring (maleimides). Maleic anhydride, the dehydrated form of maleic acid, is a key intermediate in this process. researchgate.net

The reaction of maleic anhydride with an amine (such as ammonia to form the parent maleimide) is a straightforward method to construct the 1H-pyrrole-2,5-dione ring system. mdpi.com This reaction typically proceeds via an initial ring-opening of the anhydride to form a maleamic acid intermediate, which then undergoes dehydrative cyclization to yield the maleimide (B117702). mdpi.com

While maleimide itself contains an endocyclic double bond, it serves as a crucial starting material. The endocyclic double bond can be selectively reduced, for instance through catalytic hydrogenation, to afford the saturated pyrrolidine-2,5-dione (succinimide) scaffold. This two-step sequence—formation of maleimide followed by reduction—provides an alternative route to the core structure required for the synthesis of 3-(propan-2-ylidene)pyrrolidine-2,5-dione. Furthermore, malic acid has been noted as a raw material for producing various chemicals, and its structural similarity to succinic acid makes it a potential, though less direct, precursor. researchgate.net

Introduction of the Propan-2-ylidene Moiety

With the succinimide core in hand, the next critical stage is the installation of the exocyclic propan-2-ylidene group at the C-3 position. This transformation involves the formation of a carbon-carbon double bond external to the heterocyclic ring.

Condensation Reactions with Carbonyl Compounds

The Knoevenagel condensation is a powerful and classic method for forming carbon-carbon bonds, particularly applicable for creating α,β-unsaturated products. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org

In the synthesis of this compound, the succinimide ring provides the active hydrogen component. The methylene (B1212753) protons at the C-3 position are acidic due to the flanking electron-withdrawing carbonyl groups. In the presence of a weak base catalyst, such as an amine (e.g., piperidine (B6355638) or pyrrolidine), a carbanion (enolate) is formed at the C-3 position of the succinimide. wikipedia.orgrsc.org This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of acetone (B3395972) (propan-2-one). The resulting β-hydroxy intermediate readily undergoes elimination of a water molecule to yield the desired this compound. The reaction is often driven to completion by the formation of the stable, conjugated product.

Table 2: Knoevenagel Condensation for Exocyclic Alkene Formation

| Active Methylene Compound | Carbonyl Compound | Catalyst | Product Type |

|---|

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Methodologies

Olefination reactions like the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction provide a versatile alternative for introducing the exocyclic double bond. bohrium.com These methods typically involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.

For this specific synthesis, the strategy would necessitate a 3-oxopyrrolidine-2,5-dione as the starting ketone. This precursor could then be reacted with a phosphorus ylide, specifically isopropylidenetriphenylphosphorane (Ph₃P=C(CH₃)₂), generated in situ from the corresponding phosphonium (B103445) salt and a strong base. The ylide would attack the ketone at C-3, forming an oxaphosphetane intermediate that collapses to give the target alkene and triphenylphosphine (B44618) oxide. harvard.edu

Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction offers several advantages, including the use of more nucleophilic phosphonate (B1237965) carbanions and a water-soluble phosphate (B84403) byproduct that simplifies purification. harvard.eduwikipedia.orgorganic-chemistry.org In this approach, a phosphonate ester, such as diethyl (pyrrolidin-2,5-dion-3-yl)phosphonate, would be synthesized. Deprotonation with a base (e.g., NaH) would generate the stabilized phosphonate carbanion. wikipedia.org Subsequent reaction with acetone would lead to the formation of this compound. The HWE reaction is particularly known for favoring the formation of the thermodynamically more stable (E)-alkene, though for an exocyclic gem-disubstituted alkene like the target compound, this is not a factor. nrochemistry.com

Cross-Coupling Reactions for Exocyclic Double Bond Formation

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the stereoselective formation of alkenes. mdpi.com These methods could be adapted for the synthesis of an exocyclic double bond on the pyrrolidine-2,5-dione ring.

One potential strategy involves a Suzuki-type coupling. This would require the synthesis of a succinimide derivative bearing a leaving group (such as a halide or triflate) at the C-3 position. This electrophilic partner could then be coupled with a nucleophilic organoboron reagent, such as 2-propen-2-ylboronic acid or its pinacol (B44631) ester, in the presence of a palladium catalyst and a suitable base. nih.gov

Another approach could involve a Heck-type reaction. While less direct for this specific target, related palladium-catalyzed reactions have been developed for the formation of highly substituted alkenes. researchgate.net These advanced methodologies provide a powerful, albeit more complex, alternative to traditional condensation and olefination reactions, often with high functional group tolerance. researchgate.netnih.gov The preparation of tetrasubstituted exocyclic double bonds has been achieved using such catalytic methods, highlighting the potential for this approach. mdpi.com

One-Pot and Multi-Component Synthesis Approaches

One-pot and multi-component reactions (MCRs) represent efficient synthetic strategies that minimize waste, save time, and reduce the need for purification of intermediates. nih.govresearchgate.net For the synthesis of this compound, the most direct one-pot approach is the Knoevenagel condensation of succinimide with acetone. wikipedia.org This reaction involves the nucleophilic addition of the active methylene group of succinimide to the carbonyl group of acetone, followed by dehydration to yield the target α,β-unsaturated product. wikipedia.org

While specific multi-component reactions leading directly to this compound are not extensively documented, analogous MCRs for related pyrrolidine (B122466) derivatives suggest potential pathways. For instance, three-component reactions involving an amine, an aldehyde or ketone, and an active methylene compound are common for constructing substituted pyrrolidines. researchgate.netnih.govresearchgate.net A hypothetical multi-component reaction for the target compound could involve ammonia, a precursor to the succinimide ring, and a suitable four-carbon dicarbonyl compound that reacts with acetone.

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of catalyst, solvent, temperature, and reaction atmosphere.

Catalyst Screening and Ligand Design

The Knoevenagel condensation is typically catalyzed by a base. wikipedia.org For the synthesis of this compound, various catalysts can be screened to identify the most effective one.

Base Catalysts: Weak organic bases are often preferred to avoid self-condensation of the ketone. wikipedia.org Piperidine is a classic catalyst for this transformation. researchgate.netnih.gov Other amine bases such as pyrrolidine, triethylamine (B128534), and 1,4-diazabicyclo[2.2.2]octane (DABCO) could also be effective. acs.orgaston.ac.uk Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have also been shown to be effective in related annulation reactions involving α-alkylidene succinimides. acs.org

Lewis Acid Catalysts: Lewis acids can also promote condensation reactions by activating the carbonyl group of the ketone. researchgate.netnih.gov Catalysts such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or indium(III) chloride (InCl₃) could be investigated. nih.govwhiterose.ac.uk Boric acid has also been reported as an effective catalyst for Knoevenagel condensations. sciforum.net

The screening of catalysts is crucial for optimizing the reaction yield and minimizing side product formation. A systematic study would involve running the reaction with different catalysts under otherwise identical conditions and analyzing the product distribution.

Table 1: Catalyst Screening for the Synthesis of this compound

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Piperidine (10) | Ethanol (B145695) | Reflux | Data not available |

| 2 | Pyrrolidine (10) | Toluene | Reflux | Data not available |

| 3 | Triethylamine (20) | Dichloromethane | Room Temp | Data not available |

| 4 | K₂CO₃ (20) | Acetonitrile | 80 | Data not available |

| 5 | ZnCl₂ (10) | Tetrahydrofuran (B95107) | 60 | Data not available |

Solvent Effects and Temperature Dependence

The choice of solvent can significantly influence the rate and outcome of the condensation reaction. Polar protic solvents like ethanol or methanol (B129727) can facilitate the proton transfer steps in the mechanism. aston.ac.uksci-hub.se Aprotic polar solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF) are also commonly used. nih.govacs.org The optimal solvent is often determined empirically.

Temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions or decomposition of the product. researchgate.net For the Knoevenagel condensation, reactions are often run at room temperature or under reflux conditions, depending on the reactivity of the substrates and the catalyst used. organicreactions.org Optimization would involve conducting the reaction at various temperatures to find the best balance between reaction time and yield.

Atmospheric Control and Reaction Atmosphere Optimization

While many Knoevenagel condensations are performed under an air atmosphere, certain catalysts or intermediates may be sensitive to oxygen or moisture. In such cases, conducting the reaction under an inert atmosphere, such as nitrogen or argon, can be beneficial. acs.org For instance, some base-catalyzed reactions have shown slower rates under a nitrogen atmosphere. acs.org The need for atmospheric control should be assessed, particularly when using air-sensitive catalysts or reagents.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through the use of less hazardous solvents, catalysts, and reaction conditions.

Solvent-Free Synthesis Protocols

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. cem.com Solvent-free, or neat, reactions offer significant advantages in this regard. For the synthesis of this compound, a solvent-free approach would involve mixing succinimide, acetone, and a solid-supported catalyst and heating the mixture, potentially using microwave irradiation to accelerate the reaction. cem.comnih.gov

Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. mdpi.com The reactants can be adsorbed onto a solid support like alumina (B75360) or silica (B1680970), which can also act as a catalyst. cem.com

Table 2: Comparison of Conventional and Solvent-Free Synthesis of α,β-Unsaturated Carbonyls

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Piperidine | Ethanol | Several hours | Moderate to Good | researchgate.net |

| Microwave Irradiation | Ammonium Acetate | None | 30-60 seconds | 81-99 | |

| Microwave Irradiation | Iodine-Alumina | None | < 2 minutes | 79-95 | nih.gov |

This table presents data for analogous Knoevenagel condensations to illustrate the potential benefits of solvent-free microwave-assisted synthesis. Specific data for this compound is not explicitly provided in the searched literature.

The development of efficient solvent-free protocols for the synthesis of this compound is a promising area for future research, aligning with the growing demand for sustainable chemical manufacturing.

Catalyst Reusability and Sustainability

A pivotal aspect of sustainable chemical synthesis is the development and implementation of reusable catalysts. In the context of producing this compound, the Knoevenagel condensation of succinimide with acetone represents a primary and atom-economical synthetic route. The efficiency and sustainability of this transformation are critically dependent on the nature of the catalyst employed.

Modern catalytic systems are designed for easy separation from the reaction mixture and subsequent reuse, significantly reducing waste and production costs. Heterogeneous catalysts are particularly advantageous in this regard. Recent research has highlighted several classes of reusable catalysts that show promise for Knoevenagel condensations and could be adapted for the synthesis of this compound.

Amine-functionalized Metal-Organic Frameworks (MOFs) have emerged as highly efficient and recyclable heterogeneous catalysts. thieme-connect.com These materials offer a high density of active basic sites within a porous structure, facilitating the condensation reaction. Studies on analogous systems have demonstrated that these catalysts can be recovered by simple filtration and reused multiple times without a significant drop in their catalytic activity. thieme-connect.com For instance, an amine-functionalized MOF used in the condensation of various aldehydes and ketones showed high conversions (85-98%) and could be recycled for several runs while maintaining its structural integrity. thieme-connect.com

Copper-based Metal-Organic Frameworks (Cu-MOFs) also exhibit excellent catalytic activity and reusability in Knoevenagel reactions. mdpi.com These catalysts can be easily recovered, washed, and reused. One study reported the successful recycling of a Cu-MOF catalyst for up to four consecutive runs with only a marginal loss of activity, which was attributed to mechanical losses during recovery rather than catalyst deactivation. mdpi.com

Mechanically Interlocked Nanotubes (MINTs) represent an innovative approach to catalyst design. nih.gov By grafting basic nitrogenous moieties onto single-walled carbon nanotubes encapsulated within organic macrocycles, highly active and recyclable catalysts for Knoevenagel condensations have been developed. nih.gov These MINT catalysts can be recycled at least five times via simple filtration and washing with no discernible loss of activity, a significant improvement over their non-interlocked supramolecular counterparts. nih.gov

The following table summarizes the reusability of various catalysts applicable to Knoevenagel condensations.

| Catalyst Type | Active Sites | Recovery Method | Reusability | Reference |

| Amine-functionalized MOF | Amino groups | Filtration | Several cycles with minimal activity loss | thieme-connect.com |

| Cu-MOF | Copper ions | Centrifugation/Filtration | Up to 4 cycles with marginal activity loss | mdpi.com |

| MINTs | Basic nitrogenous moieties | Filtration | At least 5 cycles with no activity loss | nih.gov |

The adoption of such reusable catalysts is a cornerstone of sustainable chemical production, offering a pathway to more environmentally benign and economically viable manufacturing processes.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu Reactions with high atom economy are inherently less wasteful as they generate fewer byproducts.

Reaction: Succinimide + Acetone → this compound + Water

The theoretical atom economy for this reaction is calculated as follows:

Molecular Weight of this compound (C₇H₉NO₂) = 139.15 g/mol

Molecular Weight of Succinimide (C₄H₅NO₂) = 99.09 g/mol

Molecular Weight of Acetone (C₃H₆O) = 58.08 g/mol

Molecular Weight of Water (H₂O) = 18.02 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (139.15 / (99.09 + 58.08)) x 100 ≈ 88.5%

This high atom economy signifies that a large proportion of the atoms from the reactants are incorporated into the final product.

Waste minimization strategies for the synthesis of this compound are intrinsically linked to the principles of catalyst reusability and high atom economy. Key strategies include:

Catalyst Choice: Employing heterogeneous, reusable catalysts as discussed previously eliminates the need for catalyst quenching and separation from the product via methods like column chromatography, which generate significant solvent and solid waste. thieme-connect.commdpi.com

Solvent Selection: The use of environmentally benign solvents or, ideally, solvent-free reaction conditions can drastically reduce waste. researchgate.net Some Knoevenagel condensations have been successfully carried out under solvent-free conditions, further enhancing their green credentials. researchgate.net

Byproduct Management: The primary byproduct of the Knoevenagel condensation is water, which is non-toxic. In contrast, the phosphonate byproducts from Horner-Wadsworth-Emmons reactions can pose environmental challenges related to eutrophication if not properly managed. nih.govnih.gov While technologies for the removal and recycling of phosphonates are being developed, avoiding their formation in the first place is a more sustainable approach. nih.gov

By prioritizing reaction pathways with high atom economy and utilizing robust, reusable catalysts, the synthesis of this compound can be aligned with the core tenets of green chemistry, leading to more sustainable and efficient chemical manufacturing.

Reaction Chemistry and Transformational Studies of 3 Propan 2 Ylidene Pyrrolidine 2,5 Dione

Reactions Involving the Exocyclic Double Bond

The exocyclic double bond in 3-(propan-2-ylidene)pyrrolidine-2,5-dione is the primary site of reactivity, participating in a variety of addition reactions.

The electron-withdrawing nature of the adjacent succinimide (B58015) ring activates the exocyclic double bond for nucleophilic attack. This is a common reactivity pattern for α,β-unsaturated carbonyl compounds.

Michael-type additions, a cornerstone of carbon-carbon bond formation, are expected to proceed readily with this compound. In these reactions, a soft carbon nucleophile, such as an enolate derived from a 1,3-dicarbonyl compound, adds to the β-position of the activated alkene. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous systems. For instance, the organocatalytic enantioselective Michael addition of 1,3-diketones to maleimide (B117702) derivatives, which share the succinimide core, proceeds to form N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-diones. buchler-gmbh.com This suggests that this compound would be a competent Michael acceptor.

A closely related reaction is the phosphine-catalyzed allylic alkylation of α-benzylidene succinimides with Morita-Baylis-Hillman (MBH) carbonates. semanticscholar.org This transformation, while formally an allylic alkylation, proceeds through a conjugate addition-elimination mechanism, highlighting the susceptibility of the exocyclic double bond to nucleophilic attack by carbon nucleophiles.

| Reactants | Catalyst/Reagents | Product Type | Key Findings | Reference |

| α-Benzylidene succinimide, MBH carbonate | Chiral Phosphine (B1218219) | 3-Substituted succinimide | Enantioselective construction of pyrrolidine-2,5-dione frameworks with contiguous chiral tertiary carbon centers. | semanticscholar.org |

| 1,3-Diketones, Maleimide derivatives | Dihydroquinine Base | N-Alkyl/aryl-3-alkyl-pyrrolidine-2,5-dione | Organocatalytic enantioselective synthesis in brine. | buchler-gmbh.com |

This table presents data for analogous reactions to infer the reactivity of this compound.

The activated alkene of this compound is also a prime substrate for conjugate additions of heteroatom nucleophiles, such as amines and thiols. These reactions are fundamental in the synthesis of functionalized pyrrolidine-2,5-diones. The addition of a nucleophile to the β-carbon of the exocyclic double bond leads to the formation of a new carbon-heteroatom bond. wikipedia.org

For example, the conjugate addition of secondary amines to α,β-unsaturated carbonyl compounds is a well-established method for the synthesis of 3-aminocarbonyl compounds. wikipedia.org It can be anticipated that primary and secondary amines would react with this compound to yield the corresponding 3-(1-amino-1-methylethyl)pyrrolidine-2,5-dione derivatives.

Similarly, thiols are excellent nucleophiles for conjugate addition to activated alkenes. libretexts.org The reaction of a thiol with this compound would be expected to produce a 3-(1-thio-1-methylethyl)pyrrolidine-2,5-dione. These sulfa-Michael additions are crucial for the synthesis of sulfur-containing compounds.

| Nucleophile | Substrate | Product Type | Significance | Reference |

| Amines | α,β-Unsaturated Carbonyl | 3-Aminocarbonyl | Formation of C-N bonds | wikipedia.org |

| Thiols | α,β-Unsaturated Carbonyl | 3-Thiocarbonyl | Formation of C-S bonds | libretexts.org |

This table illustrates the general reactivity of activated alkenes with heteroatom nucleophiles, which is applicable to this compound.

Electrophilic additions to the exocyclic double bond of this compound are less common due to the electron-deficient nature of the alkene. The electron-withdrawing effect of the succinimide ring deactivates the double bond towards attack by electrophiles. However, under forcing conditions or with highly reactive electrophiles, such reactions may be possible, though not widely reported in the literature for this specific compound.

The exocyclic double bond of this compound can participate as a 2π component in cycloaddition reactions.

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. acs.orgnih.gov The electron-deficient nature of the exocyclic double bond in this compound makes it a potentially good dienophile for reactions with electron-rich dienes. The reaction would lead to the formation of a spirocyclic system, where the pyrrolidine-2,5-dione ring is spiro-fused to a newly formed cyclohexene (B86901) ring.

While specific Diels-Alder reactions involving this compound are not extensively documented, the reactivity of related α-alkylidene succinimides in other cycloadditions, such as the silver-catalyzed [3+2] cycloaddition with imino esters to form spiropyrrolidines, demonstrates their competency as dipolarophiles. acs.orgacs.org This suggests that they would also be reactive dienophiles in [4+2] cycloadditions. For instance, a reaction with a diene like cyclopentadiene (B3395910) would be expected to yield a spiro[bicyclo[2.2.1]heptene-2,3'-pyrrolidine]-2',5'-dione derivative. acs.org

| Diene | Dienophile | Product Type | Key Features | Reference |

| Cyclopentadiene | Maleimide (analogous) | Bicyclic adduct | Highly reactive diene, endo selectivity often observed. | nih.gov |

| Imino Ester (dipole) | α-Alkylidene succinimide | Spiropyrrolidine | Silver-catalyzed [3+2] cycloaddition. | acs.orgacs.org |

This table provides examples of related cycloaddition reactions, indicating the potential of this compound as a dienophile/dipolarophile.

Cycloaddition Reactions

1,3-Dipolar Cycloadditions

The electron-poor nature of the double bond in this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. mdpi.com While specific studies on this compound are not extensively documented, the reactivity of similar α,β-unsaturated systems suggests its utility in this context. For instance, the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile, provides a versatile route to five-membered heterocycles. durham.ac.uk

In a typical reaction, this compound would be expected to react with various 1,3-dipoles, such as azomethine ylides, nitrones, or nitrile oxides, to yield spiro-heterocyclic systems. For example, the reaction with an azomethine ylide, generated in situ from the decarboxylation of an α-amino acid, would lead to the formation of a pyrrolidine (B122466) ring fused in a spiro fashion to the succinimide core. mdpi.com The regioselectivity and stereoselectivity of such cycloadditions would be of significant interest in synthetic chemistry.

A study on the dipolar cycloaddition of nonstabilized azomethine ylides with nitroalkenes has demonstrated the efficient assembly of 3-nitropyrrolidines. durham.ac.uk This suggests that this compound could similarly act as a competent dipolarophile.

| 1,3-Dipole | Expected Product Type | Significance |

| Azomethine Ylide | Spiro[pyrrolidine-3,3'-pyrrolidine]-2',5'-dione | Access to complex spiro-pyrrolidine scaffolds |

| Nitrone | Spiro[isoxazolidine-3,3'-pyrrolidine]-2',5'-dione | Synthesis of novel isoxazolidine-containing heterocycles |

| Nitrile Oxide | Spiro[isoxazoline-3,3'-pyrrolidine]-2',5'-dione | Construction of spiro-isoxazoline derivatives |

Hydrogenation and Reduction Chemistry

The exocyclic double bond of this compound is susceptible to hydrogenation, which would lead to the formation of 3-isopropylpyrrolidine-2,5-dione. This transformation can be achieved through catalytic hydrogenation using various transition metal catalysts such as palladium, platinum, or nickel. The hydrogenation of α,β-unsaturated carbonyl compounds is a well-established reaction. nih.gov

Furthermore, selective reduction of the carbon-carbon double bond in the presence of the carbonyl groups can be achieved using specific reagents. For instance, asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds has been successfully carried out using iridium catalysts, yielding chiral products with high enantioselectivity. nih.gov This suggests that chiral reduction of this compound is a feasible approach to obtain enantiomerically enriched 3-isopropylpyrrolidine-2,5-dione.

The carbonyl groups of the succinimide ring can also be reduced, although this typically requires stronger reducing agents than those needed for the alkene reduction. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally selective for aldehydes and ketones over esters and amides. masterorganicchemistry.comchemguide.co.uk Therefore, it is expected that NaBH₄ would primarily reduce the exocyclic double bond via 1,4-conjugate addition, or potentially one of the carbonyl groups under specific conditions, leading to a hydroxy-pyrrolidinone derivative. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carbonyl groups and the double bond.

| Reagent/Catalyst | Expected Product | Reaction Type |

| H₂, Pd/C | 3-Isopropylpyrrolidine-2,5-dione | Catalytic Hydrogenation |

| Ir/(aS)-iPr-BiphPhox | (R)- or (S)-3-Isopropylpyrrolidine-2,5-dione | Asymmetric Hydrogenation |

| NaBH₄ | 3-Isopropylpyrrolidine-2,5-dione / Hydroxy-pyrrolidinone derivative | Selective Reduction |

| LiAlH₄ | 3-Isopropylpyrrolidin-2,5-diol | Non-selective Reduction |

Epoxidation and Dihydroxylation Reactions

The electron-deficient nature of the exocyclic double bond allows for epoxidation under nucleophilic conditions. For instance, reaction with hydrogen peroxide in the presence of a base would likely yield the corresponding spiro-epoxide, 3,3-dimethyl-1-azaspiro[3.4]octane-2,5-dione. This is analogous to the epoxidation of other α,β-unsaturated carbonyl compounds. youtube.com

Dihydroxylation of the double bond can be achieved via two main stereochemical pathways. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. libretexts.orgyoutube.com This would result in the formation of 3-(1,2-dihydroxypropan-2-yl)pyrrolidine-2,5-dione with the two hydroxyl groups on the same face. Anti-dihydroxylation can be achieved by first forming the epoxide and then subjecting it to acid-catalyzed ring-opening with water. youtube.comlibretexts.org This two-step process would yield the diastereomeric diol with the hydroxyl groups on opposite faces.

| Reagent(s) | Product | Stereochemistry |

| H₂O₂, NaOH | 3,3-Dimethyl-1-azaspiro[3.4]octane-2,5-dione | Epoxidation |

| 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 3-(1,2-Dihydroxypropan-2-yl)pyrrolidine-2,5-dione | Syn-dihydroxylation |

| 1. m-CPBA 2. H₃O⁺ | 3-(1,2-Dihydroxypropan-2-yl)pyrrolidine-2,5-dione | Anti-dihydroxylation |

Oxidative Cleavage and Ozonolysis Studies

The exocyclic double bond of this compound can be cleaved under oxidative conditions. Ozonolysis is a classic method for cleaving carbon-carbon double bonds. union.edu Treatment of the compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would be expected to cleave the double bond to yield acetone (B3395972) and 3-oxopyrrolidine-2,5-dione. An oxidative workup (e.g., with hydrogen peroxide) would lead to the same ketone, acetone, and a dicarboxylic acid derivative from the cleavage of the other fragment.

Other strong oxidizing agents, such as a combination of ruthenium tetroxide (RuO₄) and a co-oxidant like sodium periodate (B1199274) (NaIO₄), can also effect the cleavage of the double bond.

| Reagent(s) | Expected Products (Reductive Workup) | Expected Products (Oxidative Workup) |

| 1. O₃ 2. (CH₃)₂S | Acetone and 3-Oxopyrrolidine-2,5-dione | Acetone and Succinic acid derivative |

| RuO₄, NaIO₄ | Acetone and Succinic acid derivative | Acetone and Succinic acid derivative |

Reactions Involving the Pyrrolidine-2,5-dione Ring

The pyrrolidine-2,5-dione (succinimide) ring contains a reactive N-H proton and two electrophilic carbonyl carbons, making it susceptible to a range of transformations.

N-Alkylation and N-Acylation Reactions (if N-H present)

The imide proton of this compound is acidic and can be readily deprotonated by a base to form a nucleophilic anion. This anion can then react with various electrophiles in N-alkylation and N-acylation reactions.

N-alkylation can be achieved using alkyl halides, sulfates, or other alkylating agents in the presence of a base such as potassium carbonate or sodium hydride. For example, reaction with methyl iodide in the presence of K₂CO₃ would yield N-methyl-3-(propan-2-ylidene)pyrrolidine-2,5-dione.

N-acylation can be accomplished using acyl chlorides or anhydrides. For instance, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) would furnish N-acetyl-3-(propan-2-ylidene)pyrrolidine-2,5-dione. These reactions are general for succinimides and provide a straightforward method for introducing a wide variety of substituents on the nitrogen atom. nih.gov

| Reagent | Base | Product |

| Methyl iodide (CH₃I) | K₂CO₃ | N-Methyl-3-(propan-2-ylidene)pyrrolidine-2,5-dione |

| Benzyl bromide (BnBr) | NaH | N-Benzyl-3-(propan-2-ylidene)pyrrolidine-2,5-dione |

| Acetyl chloride (AcCl) | Et₃N | N-Acetyl-3-(propan-2-ylidene)pyrrolidine-2,5-dione |

| Acetic anhydride (B1165640) (Ac₂O) | Pyridine | N-Acetyl-3-(propan-2-ylidene)pyrrolidine-2,5-dione |

Ring-Opening Reactions and Re-cyclization Pathways

The succinimide ring is susceptible to nucleophilic attack at the carbonyl carbons, leading to ring-opening reactions. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Hydrolysis of the imide ring can occur under either acidic or basic conditions. Basic hydrolysis, for instance with aqueous sodium hydroxide, would lead to the formation of the sodium salt of 2-(1-carboxy-2-methylprop-1-en-1-yl)acetamide. Subsequent acidification would yield the corresponding dicarboxylic acid monoamide.

Ammonolysis or aminolysis, the reaction with ammonia (B1221849) or amines, respectively, would also result in ring-opening to afford the corresponding diamide (B1670390) derivatives. nih.gov For example, reaction with a primary amine (R-NH₂) would cleave one of the amide bonds to give N¹,N²-disubstituted 2-(propan-2-ylidene)succinamide derivatives.

In some cases, the initially formed ring-opened product can undergo subsequent re-cyclization to form a new heterocyclic ring. For instance, reaction with hydrazine (B178648) could potentially lead to the formation of a pyridazinone derivative after initial ring opening and subsequent intramolecular condensation. The synthesis of succinimide derivatives often involves the reaction of succinic anhydride with a primary amine, which proceeds through a ring-opened intermediate that then re-cyclizes to form the imide. researchgate.net

| Nucleophile | Initial Product | Potential Final Product |

| H₂O / OH⁻ | 2-(1-Carboxy-2-methylprop-1-en-1-yl)acetamide salt | 2-(1-Carboxy-2-methylprop-1-en-1-yl)acetamide |

| R-NH₂ | N-Alkyl-2-(1-(alkylcarbamoyl)-2-methylprop-1-en-1-yl)acetamide | - |

| Hydrazine (H₂NNH₂) | 2-(1-(Hydrazinecarbonyl)-2-methylprop-1-en-1-yl)acetamide | Pyridazinone derivative |

Derivatization at the Carbonyl Groups

The two carbonyl groups of the succinimide ring are key sites for chemical modification. Their reactivity is influenced by the adjacent nitrogen atom and the exocyclic double bond.

One of the primary transformations of the carbonyl groups is their reduction. Complex metal hydrides are commonly employed for this purpose. For instance, the reduction of N-substituted succinimides with powerful reducing agents like lithium aluminum hydride (LiAlH4) typically leads to the corresponding pyrrolidines, with both carbonyls being reduced to methylene (B1212753) groups. acs.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.comyoutube.com The polarity of the metal-hydrogen bond in the reducing agent is a crucial factor, with the more polar Al-H bond in LiAlH4 rendering it a stronger reducing agent than sodium borohydride (NaBH4). libretexts.org

Organometallic reagents, such as Grignard reagents (RMgX), offer a pathway to introduce carbon-based nucleophiles to the carbonyl carbons. masterorganicchemistry.comlibretexts.org The reaction of Grignard reagents with cyclic imides can be complex. Depending on the substrate and reaction conditions, either single or double addition to one or both carbonyl groups can occur. nih.govmasterorganicchemistry.com In the context of this compound, the reaction with a Grignard reagent could potentially lead to the formation of hemiaminals or, upon further reaction and rearrangement, more complex heterocyclic structures. The initial step involves the nucleophilic attack of the Grignard reagent on a carbonyl carbon, forming a tetrahedral intermediate. youtube.com

| Reagent | Expected Transformation on Succinimide Core | Product Type | Reference(s) |

| Lithium Aluminum Hydride (LiAlH4) | Reduction of both carbonyl groups | Pyrrolidine | acs.orglibretexts.org |

| Grignard Reagent (RMgX) | Addition to one or both carbonyl groups | Hydroxypyrrolidinone or diol derivatives | masterorganicchemistry.comnih.gov |

Selective Functionalization of the Succinimide Ring Carbons

The carbon atom at the 4-position of the succinimide ring, being α to one carbonyl and β to the other, as well as allylic to the exocyclic double bond, is a prime target for selective functionalization. The unique electronic properties of α-alkylidene succinimides make them versatile building blocks in organic synthesis. semanticscholar.orgmdpi.comresearchgate.net

Recent studies have demonstrated the utility of organocatalytic allylic alkylation of α-benzylidene succinimides with Morita–Baylis–Hillman (MBH) carbonates. semanticscholar.orgmdpi.com This reaction, often catalyzed by chiral phosphines, allows for the construction of a new carbon-carbon bond at the allylic position, yielding succinimide derivatives with contiguous chiral centers. semanticscholar.org The reaction proceeds under mild conditions and can be highly enantioselective. mdpi.comresearchgate.net This strategy could be adapted for this compound to introduce a variety of substituents at the C4 position.

| Succinimide Reactant | MBH Carbonate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference(s) |

| 3-Benzylidene-1-phenylpyrrolidine-2,5-dione | Methyl 2-(acetoxymethyl)acrylate | Chiral Phosphine C6 | 95 | 85 | 11:1 | semanticscholar.org |

| 3-Benzylidene-1-methylpyrrolidine-2,5-dione | Methyl 2-(acetoxymethyl)acrylate | Chiral Phosphine C6 | 94 | 77 | 9:1 | semanticscholar.org |

| 1-Benzyl-3-benzylidenepyrrolidine-2,5-dione | Methyl 2-(acetoxymethyl)acrylate | Chiral Phosphine C6 | 90 | 92 | 10:1 | semanticscholar.org |

Transition Metal-Catalyzed Transformations

The exocyclic double bond in this compound is amenable to a variety of transition metal-catalyzed reactions, offering powerful tools for modifying the olefinic portion of the molecule.

Metathesis Reactions for Olefin Modification

Olefin metathesis, particularly cross-metathesis, provides a versatile strategy for the modification of the propan-2-ylidene group. Ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, are well-known for their high reactivity and functional group tolerance. harvard.eduresearchgate.net In a cross-metathesis reaction, the exocyclic double bond of this compound could react with another olefin to generate a new, more complex exocyclic alkene.

The success of such a reaction depends on the relative reactivity of the participating olefins. α,β-unsaturated carbonyl compounds are known to participate in cross-metathesis reactions. acs.org For example, the cross-metathesis of allylic alcohols with acrylates, catalyzed by a second-generation Grubbs catalyst, proceeds in high yield. acs.org This suggests that the double bond in this compound would be sufficiently reactive for metathesis reactions.

| Olefin 1 | Olefin 2 | Catalyst | Product Type | Reference(s) |

| 2-Methyl-3-buten-2-ol | Methyl acrylate | Grubbs' 2nd Gen. | γ-Hydroxy-α,β-unsaturated ester | acs.org |

| Styrene | Ethyl acrylate | Hoveyda-Grubbs' 2nd Gen. | Cinnamate ester | uwindsor.ca |

Hydroformylation and Carbonylation Strategies

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. wikipedia.orgmt.com This reaction, typically catalyzed by rhodium or cobalt complexes, would convert the exocyclic alkene of this compound into an aldehyde. libretexts.orgresearchgate.net The regioselectivity of the hydroformylation of a trisubstituted alkene like the one in the target molecule would likely favor the formation of the aldehyde at the less substituted carbon, leading to a quaternary center at the 3-position of the succinimide ring. The choice of ligands on the metal catalyst can significantly influence the ratio of linear to branched products. mt.com

Asymmetric hydroformylation, using chiral ligands, could potentially introduce a new stereocenter with high enantioselectivity. wikipedia.orgmt.com The resulting aldehyde is a versatile functional group that can be further transformed into alcohols, carboxylic acids, or amines.

Cross-Coupling Reactions at Proximal Positions

While direct cross-coupling at the vinylic positions of the exocyclic double bond would be challenging without prior functionalization (e.g., halogenation), the allylic positions offer a more accessible handle for such transformations. Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Should a halogen be introduced at one of the methyl groups of the propan-2-ylidene moiety, this would create an allylic halide suitable for cross-coupling. Allyl-allyl cross-coupling reactions are well-established for the synthesis of 1,5-dienes. rsc.orgorganic-chemistry.org Furthermore, rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have been successfully employed for the coupling of various boronic acids with heterocyclic allyl halides, suggesting a potential route for the enantioselective functionalization of a halogenated derivative of this compound. nih.gov Cross-coupling reactions involving allylic alcohols and boronic acids, catalyzed by palladium, have also been reported. nih.gov

In a different approach, if the succinimide ring itself were to be halogenated at the 3-position, this would open up possibilities for cross-coupling reactions at this site. Palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines has been shown to be effective, indicating that similar transformations on a 3-halo-3-alkylidenepyrrolidine-2,5-dione system could be feasible. nih.gov Suzuki-Miyaura reactions on 3-halopyridines have also been demonstrated. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(Propan-2-ylidene)pyrrolidine-2,5-dione. Through the analysis of one- and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms can be established.

Proton NMR: Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The propan-2-ylidene group introduces two chemically equivalent methyl groups and a vinylic proton, while the pyrrolidine-2,5-dione ring contains a methylene (B1212753) group and an imide proton.

The chemical shifts are influenced by the electronic environment of the protons. The electron-withdrawing nature of the two carbonyl groups in the succinimide (B58015) ring will deshield the adjacent protons. The exocyclic double bond will also influence the chemical shifts of the nearby protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-H | ~8.0 - 9.0 | broad singlet | - |

| C4-H₂ | ~3.0 - 3.5 | singlet | - |

| =C(CH₃)₂ | ~2.0 - 2.5 | two singlets | - |

Note: The data in this table are estimated based on known chemical shifts for succinimide derivatives and compounds containing isopropylidene groups.

The imide proton (N-H) is expected to appear as a broad singlet in the downfield region of the spectrum. The two protons of the methylene group (C4-H₂) are chemically equivalent and are expected to appear as a singlet. The two methyl groups of the propan-2-ylidene moiety are also expected to be equivalent and will likely appear as two distinct singlets due to their geometric relationship with respect to the pyrrolidine-2,5-dione ring.

Carbon-13 NMR: Carbon Environments and Heteronuclear Coupling

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The spectrum for this compound is expected to show signals for the two carbonyl carbons, the quaternary carbon of the double bond, the methylene carbon, the sp² carbon of the isopropylidene group, and the two equivalent methyl carbons.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 & C5 (C=O) | ~175 - 180 |

| C3 (=C) | ~130 - 140 |

| C4 (CH₂) | ~30 - 35 |

| =C(CH₃)₂ | ~120 - 130 |

| =C(CH₃)₂ | ~20 - 25 |

Note: The data in this table are estimated based on known chemical shifts for succinimide derivatives and compounds with isopropylidene groups.

The carbonyl carbons (C2 and C5) are expected to resonate at the lowest field due to the strong deshielding effect of the oxygen atoms. The sp² hybridized carbons of the exocyclic double bond (C3 and the quaternary carbon of the isopropylidene group) will appear in the olefinic region of the spectrum. The methylene carbon (C4) and the methyl carbons will resonate at higher fields.

Two-Dimensional NMR Techniques for Structural Elucidation (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for confirming the structural assignments made from 1D NMR data. researchgate.net

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. researchgate.net For this compound, no significant COSY correlations are expected as there are no adjacent protons with J-coupling.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. uncw.edu It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the singlet at ~3.0-3.5 ppm to the carbon at ~30-35 ppm (C4).

The methyl protons of the isopropylidene group to the sp² carbons (C3 and =C(CH₃)₂).

The methylene protons (C4-H₂) to the carbonyl carbons (C2 and C5) and the sp² carbon C3.

The imide proton (N-H) to the carbonyl carbons (C2 and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, providing information about the molecule's conformation. nih.govnih.gov For this compound, NOESY could reveal through-space interactions between the methyl protons of the isopropylidene group and the methylene protons (C4-H₂) of the ring, helping to establish the preferred conformation around the exocyclic double bond.

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials. ipb.pt For this compound, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate between them by detecting subtle changes in chemical shifts and relaxation times that arise from different molecular packing and intermolecular interactions in the crystal lattice.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid sample. By analyzing the ¹³C and ¹⁵N chemical shifts, information about the intermolecular hydrogen bonding involving the imide proton and carbonyl groups can be obtained, providing insights into the crystal packing.

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Vibrational Modes of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione (succinimide) core has several characteristic vibrational modes that are expected to be present in the spectrum of this compound.

Expected Characteristic Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| N-H stretch | ~3200 - 3300 | IR, Raman |

| C=O (asymmetric stretch) | ~1770 - 1790 | IR (strong), Raman (weak) |

| C=O (symmetric stretch) | ~1700 - 1720 | IR (strong), Raman (strong) |

| C=C stretch | ~1640 - 1660 | IR (medium), Raman (strong) |

| CH₂ scissoring | ~1420 - 1440 | IR, Raman |

| C-N stretch | ~1350 - 1380 | IR, Raman |

Note: The data in this table are based on established vibrational frequencies for succinimide and related compounds.

The N-H stretching vibration typically appears as a broad band in the IR spectrum. The two carbonyl groups give rise to two characteristic stretching bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. The exocyclic C=C double bond from the propan-2-ylidene group will have a characteristic stretching frequency in the 1640-1660 cm⁻¹ region. The methylene group of the ring will exhibit scissoring and other deformation modes. The C-N stretching vibration of the imide ring is also a characteristic feature.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and aid in the precise assignment of the experimental IR and Raman bands. uzh.ch

Identification of Exocyclic Double Bond Stretching Frequencies

The infrared spectrum of This compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds. A key feature is the stretching vibration of the exocyclic carbon-carbon double bond (C=C). This bond, being part of an α,β-unsaturated carbonyl system, displays a stretching frequency that is influenced by conjugation with the adjacent carbonyl groups of the pyrrolidine-2,5-dione ring. The resonance effect slightly lowers the bond order of the C=C bond, resulting in a shift of its stretching frequency to a lower wavenumber compared to an isolated double bond.

While specific experimental data for this exact compound is not widely published, analogous structures suggest that the C=C stretching frequency would be expected in the range of 1640-1660 cm⁻¹. The precise position of this band is sensitive to the molecular environment and any intermolecular interactions. In addition to the C=C stretch, the spectrum would be dominated by the characteristic symmetric and asymmetric stretching vibrations of the imide carbonyl (C=O) groups.

Table 1: Expected Infrared Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Imide) | Asymmetric Stretch | 1770 - 1810 |

| C=O (Imide) | Symmetric Stretch | 1700 - 1750 |

| C=C (Exocyclic) | Stretch | 1640 - 1660 |

| C-N (Imide) | Stretch | 1100 - 1300 |

| =C-H (Alkene) | Stretch | 3010 - 3095 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

Note: The values in this table are based on typical ranges for similar functional groups and may vary in the actual spectrum of the compound.

Conformational Insights from Vibrational Band Shifts

The pyrrolidine-2,5-dione ring is nearly planar, but the introduction of the exocyclic double bond and the isopropylidene group can introduce subtle conformational preferences. nih.gov These can, in principle, be studied through vibrational spectroscopy. Different conformational isomers, if they exist and are stable at the measurement temperature, may exhibit slight differences in their vibrational frequencies. For instance, minor variations in the planarity of the ring or rotational isomerism around the C-N bonds could lead to shifts in the positions and widths of the carbonyl and C=C stretching bands. A detailed conformational analysis would typically require computational modeling to predict the vibrational spectra of different conformers, which would then be compared with the experimental spectrum.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For This compound , with the chemical formula C₇H₉NO₂, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition with a high degree of confidence.

Table 2: Theoretical Exact Mass for this compound

| Molecular Formula | Ion Type | Theoretical Monoisotopic Mass (Da) |

| C₇H₉NO₂ | [M+H]⁺ | 140.0706 |

| C₇H₉NO₂ | [M+Na]⁺ | 162.0525 |

| C₇H₉NO₂ | [M]⁺˙ | 139.0633 |

Note: These values are calculated based on the most abundant isotopes of each element.

Fragmentation Pathway Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure. For This compound , characteristic fragmentation pathways would be expected. These could include the loss of small neutral molecules such as carbon monoxide (CO) or the cleavage of the isopropylidene group. The succinimide ring itself can undergo characteristic cleavages. For instance, a retro-Diels-Alder type reaction is a common fragmentation pathway for cyclic systems. The fragmentation pattern helps to piece together the molecular structure, confirming the connectivity of the atoms.

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

In cases where This compound is present in a complex mixture, such as a reaction mixture or a biological matrix, tandem mass spectrometry (MS/MS) is a powerful analytical technique. In an MS/MS experiment, the molecular ion of the target compound is first isolated in the mass spectrometer. This isolated ion is then subjected to fragmentation, and the resulting fragment ions are detected. This two-stage analysis provides a high degree of specificity and can be used for the unambiguous identification and quantification of the compound in the presence of other substances.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the α,β-unsaturated carbonyl system in This compound gives rise to characteristic electronic absorptions.

The primary electronic transitions expected are the π → π* and n → π* transitions. The π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high intensity (large molar absorptivity, ε) and occurs at shorter wavelengths. The n → π* transition, involving the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital, is of lower intensity and occurs at longer wavelengths. The position of the absorption maximum (λmax) is sensitive to the solvent polarity.

Table 3: Expected UV-Vis Absorption Data

| Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 250 | High |

| n → π | 300 - 350 | Low |

Note: The values in this table are estimates based on the chromophore present and can be influenced by the solvent and substitution.

Chromophoric Properties of the Conjugated System

The defining structural feature of this compound relevant to its spectroscopic properties is the α,β-unsaturated dicarbonyl system. This arrangement, where the carbon-carbon double bond of the propan-2-ylidene group is in conjugation with the two carbonyl groups of the pyrrolidine-2,5-dione (succinimide) ring, constitutes a chromophore. This chromophore is responsible for the absorption of ultraviolet (UV) light.

Conjugated systems like this typically exhibit π → π* electronic transitions, which are strong and occur in the UV region of the electromagnetic spectrum. For comparison, simple conjugated dienes like 1,3-butadiene (B125203) show a maximum UV absorption (λmax) around 209 nm. nih.gov The presence of the carbonyl groups in conjugation with the C=C double bond in the title compound is expected to shift this absorption to a longer wavelength (a bathochromic or red shift). While specific experimental UV-Vis absorption data for this compound is not prominently available in the reviewed literature, the chromophoric properties can be anticipated based on related structures.

Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a substance, or more broadly its UV-Vis absorption spectrum, changes with the polarity of the solvent. This effect is anticipated in compounds where the ground state and the excited state have different dipole moments.

For this compound, the π → π* transition involves a redistribution of electron density, leading to an excited state that is typically more polar than the ground state. Consequently, polar solvents would be expected to stabilize the excited state more than the ground state, resulting in a shift of the absorption maximum.

Positive Solvatochromism (Bathochromic Shift): An increase in solvent polarity would likely cause a shift to longer wavelengths (red shift) if the excited state is more polar than the ground state.

Negative Solvatochromism (Hypsochromic Shift): A shift to shorter wavelengths (blue shift) would be observed if the ground state is more polar.

Detailed experimental studies quantifying the solvatochromic behavior of this compound are not available in the surveyed scientific literature. However, a hypothetical study would involve measuring the UV-Vis spectrum in a range of solvents with varying polarities, as illustrated in the table below.

Illustrative Data Table for Solvatochromism Study (Note: Data is hypothetical for illustrative purposes as specific experimental values for the title compound were not found in the searched literature.)

| Solvent | Polarity Index | λmax (nm) |

| n-Hexane | 0.1 | Data not available |

| Dichloromethane | 3.1 | Data not available |

| Acetone (B3395972) | 5.1 | Data not available |

| Acetonitrile | 5.8 | Data not available |

| Methanol (B129727) | 6.6 | Data not available |

| Water | 10.2 | Data not available |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the surveyed literature, the analysis of related pyrrolidine-2,5-dione derivatives provides a clear framework for the type of information that would be obtained from such a study. nih.govresearchgate.net

Determination of Crystal Structure and Unit Cell Parameters

A single-crystal X-ray diffraction experiment on this compound would yield its fundamental crystallographic data. This includes the dimensions of the unit cell (the smallest repeating unit of the crystal lattice) and the crystal system it belongs to.

For example, the crystal structure of the parent compound, pyrrolidine-2,5-dione, has been determined. nih.gov It crystallizes in the orthorhombic system with the space group Pbca. nih.gov This level of detail allows for the precise calculation of bond lengths, bond angles, and torsion angles within the molecule.

Table of Illustrative Crystal Data Parameters (Note: The following data is for the related compound Pyrrolidine-2,5-dione and serves as an example of the parameters that would be determined. nih.gov).

| Parameter | Value (for Pyrrolidine-2,5-dione) |

| Chemical Formula | C₄H₅NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.3661 (4) |

| b (Å) | 9.5504 (5) |

| c (Å) | 12.8501 (7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 904.00 (8) |

| Z (Molecules per unit cell) | 8 |

Hydrogen Bonding Networks and Supramolecular Assembly

A crucial aspect of the crystal structure of N-unsubstituted pyrrolidine-2,5-diones is the presence of a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl oxygen atoms). These functional groups enable the formation of hydrogen bonds.

In the crystal structure of pyrrolidine-2,5-dione itself, molecules are linked by intermolecular N–H···O hydrogen bonds. nih.gov This hydrogen bonding is a dominant force that directs the assembly of molecules into a larger, ordered supramolecular structure. A similar N–H···O hydrogen bonding network would be expected to be a primary feature in the crystal structure of this compound, significantly influencing its melting point and solubility characteristics.

A Computational and Theoretical Exploration of this compound

The study of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry, with computational and theoretical methods providing invaluable insights into their structure, reactivity, and spectroscopic properties. This article focuses on the theoretical examination of this compound, a derivative of the pyrrolidine-2,5-dione core. Due to a lack of specific published computational studies on this exact molecule, this article will discuss the application of established computational methodologies to this compound, drawing upon findings from related pyrrolidine-2,5-dione derivatives to provide a comprehensive theoretical overview.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation

Transition State Localization and Energy Barrier Calculations

No published data available.

Intrinsic Reaction Coordinate (IRC) Following

No published data available.

Solvent Effects in Reaction Pathways (Implicit and Explicit Solvation Models)

No published data available.

Molecular Dynamics Simulations

Conformational Sampling and Dynamics

No published data available.

Intermolecular Interactions in Solution

No published data available.

To provide a comprehensive and scientifically accurate article on the computational and theoretical chemistry studies of this compound, a thorough search of available scientific literature was conducted. This search focused specifically on frontier molecular orbital (FMO) analysis, including HOMO-LUMO gaps, reactivity predictions, and orbital overlap in reactive systems involving this compound.

Therefore, it is not possible to generate an article that adheres to the user's strict outline and content requirements based on currently accessible research. The creation of such an article would necessitate fabricating data and findings, which would violate the core principles of scientific accuracy and integrity.

Derivatization and Analog Development of 3 Propan 2 Ylidene Pyrrolidine 2,5 Dione

Structural Modifications at the Propan-2-ylidene Moiety

The synthesis of various 3-alkylidene and 3-arylidene pyrrolidine-2,5-diones has been explored, demonstrating the feasibility of altering the substituent on the exocyclic double bond. While direct studies on the variation of the propan-2-ylidene group in the title compound are not extensively documented, analogous reactions provide a clear pathway for such modifications. For instance, the condensation of succinimides with various aldehydes and ketones is a common strategy to generate a range of 3-alkylidene derivatives.

Research on related structures, such as 3-alkylidene-2-indolones, has shown that the reaction of an appropriate dicarbonyl compound with a diazo intermediate can yield various 3-alkylidene derivatives. This suggests that a similar synthetic approach could be employed to replace the propan-2-ylidene group with other alkylidene moieties, such as ethylidene, propylidene, or even more complex cyclic or branched alkylidene groups. Furthermore, the condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with ethyl orthoformate yields a 3-ethoxymethylene derivative, which can be further reacted to introduce other substituents.

A study on the synthesis of 3-substituted 1,5-diphenylpyrrolidine-2,4-diones demonstrated the condensation with various aromatic aldehydes to yield 3-arylidene derivatives. This highlights the potential for introducing a wide array of substituted phenyl, naphthyl, or other aryl groups in place of the propan-2-ylidene moiety.

| Starting Material | Reagent | Resulting Moiety | Reference |

| 1,5-diphenylpyrrolidine-2,4-dione | Ethyl orthoformate | Ethoxymethylene | researchgate.net |

| 1,5-diphenylpyrrolidine-2,4-dione | Aromatic aldehydes | Arylidene | researchgate.net |

| Substituted anilines, acyl chlorides, Meldrum's acid | Dicarbonyl compounds, diazo intermediates | Alkylidene | nih.gov |

The double bond of the propan-2-ylidene moiety is susceptible to attack by heteroatomic nucleophiles, enabling the introduction of functional groups containing oxygen, nitrogen, or sulfur. While specific studies on 3-(propan-2-ylidene)pyrrolidine-2,5-dione are limited, reactions on analogous systems provide insight into potential transformations.

For instance, the reaction of 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione with hydrazine (B178648) hydrate (B1144303) or secondary amines leads to the formation of 3-hydrazinomethylene or 3-aminomethylene derivatives, respectively. researchgate.net This suggests that the propan-2-ylidene group could potentially undergo similar reactions, possibly after activation or in the presence of a suitable catalyst, to introduce nitrogen-containing substituents.

Furthermore, a theoretical study on the nucleophilic aromatic substitution of thiophenes with pyrrolidine (B122466) provides a computational basis for understanding the reactivity of such systems. nih.gov This type of analysis could be applied to predict the reactivity of the propan-2-ylidene double bond towards various nucleophiles. The synthesis of pyrimidine (B1678525) acyclo-C-nucleosides through ring transformations involving nucleophilic attack on a formyl group also demonstrates the versatility of introducing heteroatom-containing moieties. nih.gov

Modifications at the Succinimide (B58015) Nitrogen Atom (if N-H present)

In cases where the succinimide nitrogen is unsubstituted (possesses an N-H bond), it serves as a prime location for derivatization. This allows for the introduction of a wide variety of substituents that can significantly alter the molecule's physicochemical properties, such as solubility and lipophilicity.

The N-H bond of the succinimide ring is readily alkylated or arylated under standard conditions. Research has demonstrated the synthesis of N-alkyl derivatives of 3-(prop-2-ynyl)pyrrolidine-2,5-diones. nih.gov This indicates that similar N-alkylation reactions would be feasible for this compound.

A variety of N-aryl pyrrolidine-2,5-diones have also been synthesized. For example, the reaction of succinic acid with m-chloroaniline produces 1-(3-chlorophenyl)pyrrolidine-2,5-dione. ijapbc.com This highlights the ability to introduce substituted aryl groups at the nitrogen position. Furthermore, the synthesis of N-substituted maleimides, which are structurally related to pyrrolidine-2,5-diones, is a well-established process that can be adapted for this purpose. researchgate.net

The introduction of heterocyclic moieties at the nitrogen atom has also been reported. These modifications can introduce additional points for hydrogen bonding or other molecular interactions.

| Substituent Type | Example | Reference |

| N-Alkyl | N-methyl, N-ethyl | nih.gov |

| N-Aryl | N-(3-chlorophenyl) | ijapbc.com |

| N-Aryl | N-substituted aryl groups | researchgate.net |

While the synthesis of N-linked polymeric scaffolds directly from this compound has not been explicitly detailed in the reviewed literature, the principles of polymer chemistry suggest this is a viable area for exploration. Monomers containing the N-succinimidyl group are commonly used in the synthesis of functional polymers.

By analogy, if this compound were functionalized with a polymerizable group on the nitrogen atom (e.g., a vinyl or acryloyl group), it could be copolymerized with other monomers to create polymeric scaffolds. These polymers would feature the this compound moiety as a pendant group, potentially imparting specific properties to the resulting material. The development of such polymeric materials could open up applications in areas such as drug delivery or functional materials.

Functionalization of the Pyrrolidine-2,5-dione Ring Carbons

The carbon atoms of the pyrrolidine-2,5-dione ring, particularly at the C3 and C4 positions, are also amenable to functionalization. These modifications can introduce additional substituents, alter the ring's conformation, and create new stereocenters.

The synthesis of 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione demonstrates that both the C3 and C4 positions can be functionalized. ijapbc.com This was achieved through the condensation of the N-substituted succinimide with p-hydroxybenzaldehyde. This suggests that the C4 position of this compound could also be a target for derivatization.